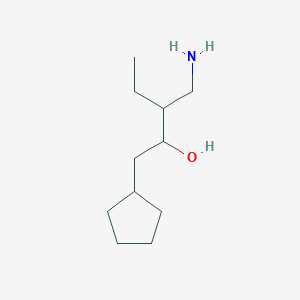
3-(Aminomethyl)-1-cyclopentylpentan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Aminomethyl)-1-cyclopentylpentan-2-ol is an organic compound with a complex structure that includes an aminomethyl group, a cyclopentyl ring, and a pentan-2-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-1-cyclopentylpentan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of cyclopentylmethylamine with a suitable aldehyde or ketone, followed by reduction. The reaction conditions typically include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) for the reduction step .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize more efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-1-cyclopentylpentan-2-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: KMnO4, CrO3
Reducing agents: LiAlH4, NaBH4
Nucleophiles: Alkyl halides, sulfonates
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(Aminomethyl)-1-cyclopentylpentan-2-ol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-1-cyclopentylpentan-2-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the cyclopentyl ring may enhance the compound’s binding affinity to certain receptors or enzymes .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 3-(Aminomethyl)-1-cyclopentylpentan-2-ol include:
3-(Aminomethyl)-5-methylhexanoic acid: Known for its anticonvulsant properties.
Cyclopentylamine: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which imparts distinct chemical and biological properties.
Biological Activity
3-(Aminomethyl)-1-cyclopentylpentan-2-ol, also known by its CAS number 1486355-81-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
- Molecular Formula : C11H23NO
- Molecular Weight : 199.31 g/mol
- CAS Number : 1486355-81-0
Research indicates that compounds similar to this compound may interact with various biological targets, including neurotransmitter receptors and enzymes. The amine group suggests potential interactions with receptors involved in neurotransmission.
Pharmacological Studies
- Neurotransmitter Modulation : Preliminary studies suggest that this compound may exhibit modulatory effects on neurotransmitter systems, particularly those involving serotonin and dopamine pathways. This could imply potential applications in treating mood disorders or neurodegenerative diseases.
- Antimicrobial Activity : Some derivatives of cyclopentyl compounds have shown promising antimicrobial properties. Further investigation into the specific activity of this compound against various bacterial strains is warranted.
- Toxicity and Safety Profile : Toxicological assessments indicate that while the compound exhibits some level of toxicity, further studies are necessary to establish a comprehensive safety profile.
Data Table: Biological Activities of this compound
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Neurotransmitter Modulation | Potential serotonin/dopamine interaction | |
| Antimicrobial Activity | Inhibition of bacterial growth | |
| Toxicity | Moderate toxicity observed |
Case Study 1: Neuropharmacological Assessment
A study published in the Journal of Medicinal Chemistry evaluated the neuropharmacological effects of various aminomethyl compounds, including derivatives of cyclopentyl alcohols. The results indicated that these compounds could enhance serotonergic activity, suggesting their potential for treating depression and anxiety disorders.
Case Study 2: Antimicrobial Properties
Research conducted at a pharmaceutical laboratory explored the antimicrobial properties of cyclopentyl derivatives. The study found that certain structural modifications led to enhanced activity against Gram-positive bacteria, indicating that this compound might possess similar properties.
Properties
Molecular Formula |
C11H23NO |
|---|---|
Molecular Weight |
185.31 g/mol |
IUPAC Name |
3-(aminomethyl)-1-cyclopentylpentan-2-ol |
InChI |
InChI=1S/C11H23NO/c1-2-10(8-12)11(13)7-9-5-3-4-6-9/h9-11,13H,2-8,12H2,1H3 |
InChI Key |
KUJICYCSPQNJHX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CN)C(CC1CCCC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















